2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

- The compound has been investigated for its potential in improving PCR and qPCR assays. Specifically, it is part of the eQo 1-Step ToughMix kit developed by Quantabio. This kit represents a third-generation line of advanced reagents designed for highly sensitive and reproducible PCR and qPCR applications .

- The eQo kit features a warm-start reverse transcriptase in a single-tube master mix format. It is lyophilized (bead-based) and eco-friendly, eliminating the need for dry ice during shipping. The kit’s chemistry enhances assay sensitivity and performance, allowing reliable detection of low copy numbers (e.g., down to two copies of a virus) with improved yields and amplification rates .

- The eQo 1-Step ToughMix kit demonstrates superior performance in converting highly structured RNAs at temperatures between 55°C and 60°C. Its warm-start reverse transcriptase enables efficient RNA-to-cDNA conversion without the need for ice, streamlining workflows .

- In a multiplexed COVID/flu assay, the eQo 1-Step ToughMix detected as few as two copies of the virus, outperforming other premium 1-Step kits. This high sensitivity is a key feature of the technology and chemistry combination .

- By breaking the cold chain, researchers can avoid logistical challenges associated with dry ice, making the kit more accessible and cost-effective .

- While not directly related to the compound, it’s worth noting that nanoscience research continues to advance. Multidisciplinary and multiscale nanoscience research relies on large scientific facilities, contributing to our understanding of materials at the nanoscale .

- Although not specific to this compound, scientific research grants play a crucial role in advancing knowledge. Organizations like the World Anti-Doping Agency (WADA) offer grants to support scientific research in various fields .

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Enhancement:

RNA Assays and Challenging Starting Materials:

Multiplexed Assays:

Environmental Impact Reduction:

Nanoscience Research and Large Scientific Facilities:

Scientific Research Grants and Funding:

Mechanism of Action

Target of Action

AKOS005059625, also known as GSK-1059615 , primarily targets the Serine/threonine-protein kinase mTOR and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These proteins play crucial roles in cell growth, proliferation, differentiation, and survival .

Mode of Action

AKOS005059625 acts as an inhibitor for both mTOR and Phosphatidylinositol 3-kinase . By inhibiting these targets, it disrupts their normal functions, potentially leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

Given its targets, it likely impacts the pi3k/akt/mtor pathway, which is involved in cell cycle progression and survival .

Result of Action

Given its targets, it likely has an impact on cell growth and proliferation

properties

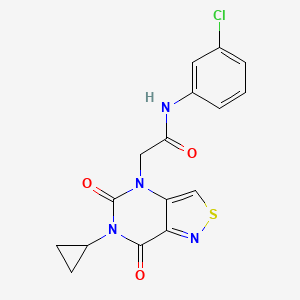

IUPAC Name |

N-(3-chlorophenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c17-9-2-1-3-10(6-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOWHGFZXLUUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2460081.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2460082.png)

![2-(4-Methoxy-3-methylphenyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2460085.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2460087.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2460091.png)

![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)